N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine;dihydrochloride
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Overview
Description
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of naphthalen-1-amine with a pyridine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and its various substituted forms.
Pyridine derivatives: Compounds such as 4-methylpyridine and its derivatives.
Uniqueness
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine stands out due to its unique combination of a naphthalene ring and a pyridine derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]naphthalen-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19-11-9-14(10-12-19)13-18-17-8-4-6-15-5-2-3-7-16(15)17;;/h2-9,18H,10-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSVDOQOPRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CNC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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